molecular formula C27H30N6O3 B11603541 6-imino-13-methyl-7-[2-(morpholin-4-yl)ethyl]-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

6-imino-13-methyl-7-[2-(morpholin-4-yl)ethyl]-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11603541
M. Wt: 486.6 g/mol
InChI Key: SFHGDCGOMVVLAV-UHFFFAOYSA-N
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Description

6-imino-13-methyl-7-[2-(morpholin-4-yl)ethyl]-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8400^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique structure that includes multiple functional groups such as imino, morpholinyl, oxo, and phenylethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-imino-13-methyl-7-[2-(morpholin-4-yl)ethyl]-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple steps. The initial step often includes the formation of the triazatricyclo core, followed by the introduction of the imino, morpholinyl, and phenylethyl groups through various organic reactions such as nucleophilic substitution, condensation, and cyclization reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and scalability. The process may include the use of automated systems for precise control of reaction parameters. Purification steps such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imino and morpholinyl groups, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can target the oxo group, converting it into hydroxyl derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the triazatricyclo core and the phenylethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and amines are employed under conditions such as reflux or microwave irradiation.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, and antimicrobial activity.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, the compound is used in the development of advanced materials with specific properties such as conductivity, fluorescence, and mechanical strength.

Mechanism of Action

The mechanism of action of 6-imino-13-methyl-7-[2-(morpholin-4-yl)ethyl]-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the catalytic function. It may also interact with receptors, modulating signal transduction pathways. Additionally, the compound can bind to nucleic acids, influencing gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 6-imino-13-methyl-7-[2-(piperidin-4-yl)ethyl]-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
  • 6-imino-13-methyl-7-[2-(pyrrolidin-4-yl)ethyl]-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Uniqueness

The uniqueness of 6-imino-13-methyl-7-[2-(morpholin-4-yl)ethyl]-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide lies in its specific combination of functional groups and the triazatricyclo core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C27H30N6O3

Molecular Weight

486.6 g/mol

IUPAC Name

6-imino-13-methyl-7-(2-morpholin-4-ylethyl)-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C27H30N6O3/c1-19-7-8-23-30-25-22(27(35)33(23)18-19)17-21(26(34)29-10-9-20-5-3-2-4-6-20)24(28)32(25)12-11-31-13-15-36-16-14-31/h2-8,17-18,28H,9-16H2,1H3,(H,29,34)

InChI Key

SFHGDCGOMVVLAV-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CCN4CCOCC4)C(=O)NCCC5=CC=CC=C5)C=C1

Origin of Product

United States

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